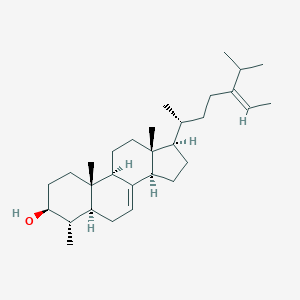

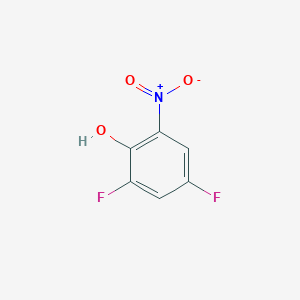

2,4-Difluoro-6-nitrophenol

Descripción general

Descripción

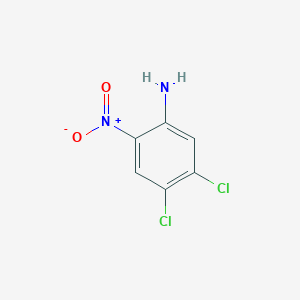

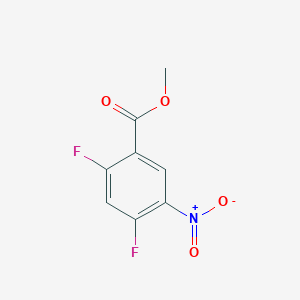

2,4-Difluoro-6-nitrophenol, also known as 2,4-DNF, is a synthetic organic compound that is widely used in research and industrial applications. It belongs to the class of compounds known as nitrophenols, which are characterized by the presence of a nitro group bonded to a phenol group. 2,4-DNF is a colorless solid with a molar mass of 197.08 g/mol. It is insoluble in water but soluble in organic solvents.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Remediation

2,4-Difluoro-6-nitrophenol and its derivatives are frequently detected in environmental samples, indicating their widespread use and persistence. The occurrence of related compounds like 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol in river deltas suggests that such substances might undergo environmental transformations, potentially leading to the formation of this compound. This understanding is critical for environmental monitoring and devising remediation strategies, as these compounds can have significant ecological impacts (Chiron, Minero & Vione, 2007).

Catalyst in Chemical Reactions

This compound-related compounds have been utilized in the development of innovative catalysts. For instance, Fe@Au core-shell nanoparticles anchored on graphene oxide have shown promising results in catalyzing the reduction of nitrophenol compounds, highlighting the potential application of this compound derivatives in catalysis and industrial processes (Gupta et al., 2014).

Adsorption and Filtration Material

The structural analogs of this compound have been studied for their adsorption properties, particularly in purifying water from harmful substances. Activated carbon fibers, for example, have been effective in adsorbing various phenols, suggesting potential applications in water treatment and filtration technologies (Liu et al., 2010).

Photocatalysis and Environmental Chemistry

Studies on the phototransformation of related compounds like 2,4-dichloro-6-nitrophenol provide valuable insights into the behavior of this compound in aquatic environments. Understanding the phototransformation processes is essential for assessing the environmental fate and potential ecological risks associated with these compounds (Maddigapu et al., 2011).

Endocrine Disruption Studies

Research has shown that certain nitrophenols, such as 2,4-dichloro-6-nitrophenol, possess anti-androgenic activity in aquatic organisms, indicating their potential as endocrine-disrupting chemicals. This is crucial for environmental health studies and understanding the broader impacts of chemical pollutants on wildlife and ecosystems (Chen et al., 2016).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Nitrophenols, in general, are known to interact with biological systems through various mechanisms, including oxidative stress, dna damage, and interference with cellular signaling pathways .

Biochemical Pathways

Nitrophenols can potentially affect various biochemical pathways, including those involved in oxidative stress and DNA repair

Result of Action

Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-6-nitrophenol . These factors can include pH, temperature, and the presence of other chemicals. Understanding these influences is crucial for predicting the compound’s behavior in different environments.

Análisis Bioquímico

Biochemical Properties

It is known that nitrophenols, a group to which this compound belongs, are more acidic than phenol itself This property might influence its interactions with various biomolecules

Cellular Effects

It is known that nitrophenols can cause oxidative stress . Depending on the dose, time, and gender, 2,4-Dinitrophenol, a related compound, may be beneficial in the treatment of neurodegenerative disorders

Molecular Mechanism

Nitrophenols are known to be involved in electrophilic substitution reactions

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C

Dosage Effects in Animal Models

It is known that 2,4-Dinitrophenol, a related compound, shows attenuation impact on oxidative stress depending on both dose, time and gender

Propiedades

IUPAC Name |

2,4-difluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKNFPDQWHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278834 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364-31-8 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 364-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

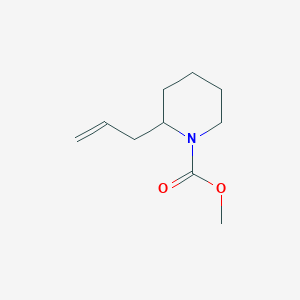

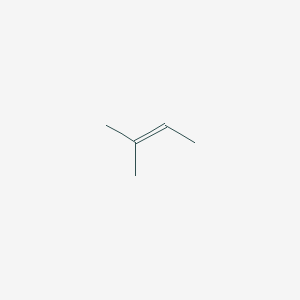

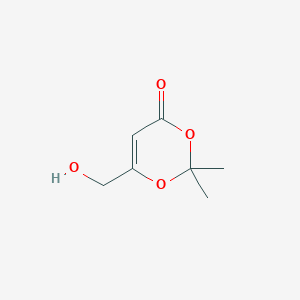

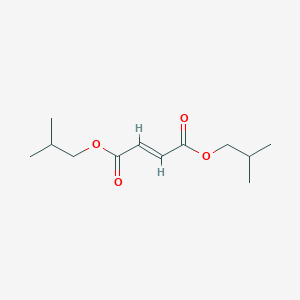

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

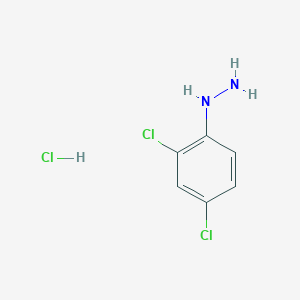

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)